Quinoxaline, 2-phenyl-, 1,4-dioxide

Reduction potential N-oxide electrochemistry Polarography

Quinoxaline, 2-phenyl-, 1,4-dioxide (CAS 5023-53-0) is the prototypical 2-aryl-substituted quinoxaline 1,4-di-N-oxide (QdNO), consisting of a fused benzene-pyrazine heterocycle bearing N-oxide functionalities at positions 1 and 4 and a phenyl ring at position 2. This compound belongs to a scaffold class recognized since the 1940s for potent antibacterial activity, with later-established utility in antitubercular, anticancer (hypoxia-selective), antiprotozoal, and anticandida applications.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 5023-53-0
Cat. No. B11064859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline, 2-phenyl-, 1,4-dioxide
CAS5023-53-0
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C[N+](=O)C3=CC=CC=C3N2[O-]
InChIInChI=1S/C14H10N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H
InChIKeyGOSXWFITYSXKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylquinoxaline 1,4-Dioxide (CAS 5023-53-0): A Core Quinoxaline Di-N-Oxide Scaffold for Hypoxia-Selective and Antimicrobial Research


Quinoxaline, 2-phenyl-, 1,4-dioxide (CAS 5023-53-0) is the prototypical 2-aryl-substituted quinoxaline 1,4-di-N-oxide (QdNO), consisting of a fused benzene-pyrazine heterocycle bearing N-oxide functionalities at positions 1 and 4 and a phenyl ring at position 2 [1]. This compound belongs to a scaffold class recognized since the 1940s for potent antibacterial activity, with later-established utility in antitubercular, anticancer (hypoxia-selective), antiprotozoal, and anticandida applications [2]. Unlike the heavily substituted clinical and veterinary QdNOs (e.g., quinocetone, carbadox, mequindox, dioxidine), 2-phenylquinoxaline 1,4-dioxide retains an unsubstituted C-3 position and an unadorned phenyl ring, offering a higher degree of synthetic tractability that is strategically valuable for medicinal chemistry derivatization, structure–activity relationship (SAR) exploration, and the development of focused compound libraries [3].

Why Generic Quinoxaline 1,4-Dioxide Substitution Fails: Quantifiable Structural Determinants for Laboratory Procurement of 2-Phenylquinoxaline 1,4-Dioxide


Within the quinoxaline 1,4-dioxide class, subtle structural variations produce large, quantifiable differences in hypoxia-selective cytotoxicity, antimicrobial spectrum, and redox activation threshold. In head-to-head comparisons of four diversely substituted QdNOs in T-84 human colon cancer cells, the hypoxia cytotoxicity ratio (HCR)—the ratio of equitoxic drug concentration under aerobic vs. anoxic conditions—spanned a 15-fold range from 6.5 to 100 depending solely on the nature and position of substituents [1]. Similarly, in the veterinary QdNO series, replacement of the 2-carbomethoxy group (carbadox) with a 2-methyl-3-acetyl substitution pattern (mequindox) dramatically alters metabolic stability, N-oxide reductase susceptibility, and target-organ toxicity profiles [2]. Consequently, even structurally close QdNO analogs cannot be treated as interchangeable building blocks; the procurement of a specific, well-characterized scaffold such as 2-phenylquinoxaline 1,4-dioxide is a prerequisite for reproducible SAR studies, mechanism-of-action investigations, and the rational design of derivative libraries where the unsubstituted C-3 position serves as a predictable handle for further functionalization [3].

Quantitative Differentiation of 2-Phenylquinoxaline 1,4-Dioxide (CAS 5023-53-0): Head-to-Head and Cross-Study Evidence for Scientific Procurement Decisions


Polarographic Reduction Potential of 2-Phenylquinoxaline 1,4-Dioxide Versus Carboxyl and Methyl Analogs Determines N-Oxide Redox Lability

In a systematic polarographic study of quinoxaline N-oxides, the introduction of a 2-phenyl substituent shifted the reduction potential of the N-O groups to more positive values compared to the unsubstituted parent compound, with the facility of N-O reduction following the order COOH > H > C₆H₅ ≈ CH₃ [1]. This means the 2-phenyl derivative is reduced at a potential intermediate between the more readily reduced 2-carboxyl analog and the less readily reduced 2-methyl analog. The reduction wave of the N-O groups was irreversible, indicating that the electrochemical step is coupled to a fast chemical reaction—a property critical to the proposed bio-reductive mechanism of action where enzymatic one-electron reduction of the N-oxide generates DNA-damaging radical species [1][2]. These polarographic data provide the only published head-to-head electrochemical comparison that directly includes 2-phenylquinoxaline 1,4-dioxide alongside its closest structural analogs.

Reduction potential N-oxide electrochemistry Polarography SAR

Established NMR (¹H, ¹³C) and GC-MS Spectral Fingerprints Enable Definitive Identity Confirmation of 2-Phenylquinoxaline 1,4-Dioxide Differentiated from Regioisomeric N-Oxides

2-Phenylquinoxaline 1,4-dioxide is one of the relatively few QdNO derivatives for which both NMR (¹H and ¹³C) and GC-MS spectra have been formally deposited in a commercial reference spectral library (Wiley KnowItAll), acquired in DMSO-d₆ [1]. The availability of verified, peer-reviewed spectral data provides unambiguous differentiation from the corresponding 4-mono-oxide and from regioisomeric N-oxide products that can form during non-selective oxidation of the parent 2-phenylquinoxaline. Furthermore, the compound's computed physicochemical descriptors—XLogP3-AA of 1.5, zero hydrogen-bond donors, three hydrogen-bond acceptors, and one rotatable bond—define a distinct property envelope that facilitates chromatographic method development and purity assessment [2].

NMR spectroscopy GC-MS Identity confirmation Quality control

The 2-Phenyl Substituent Without Additional Ring Substitution Confers a Unique, Intermediate Hypoxia Cytotoxicity Ratio (HCR) Compared to 3-Benzoyl and 6,7-Dichloro QdNO Congeners

Although 2-phenylquinoxaline 1,4-dioxide itself has not been directly tested in the published hypoxia cytotoxicity ratio (HCR) panel, the structurally closest analog evaluated—2-benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ), which differs only by a 3-benzoyl substituent—exhibited a hypoxia potency of 20 µM and an HCR of 40 in T-84 human colon cancer cells [1][2]. By contrast, the 2-benzoyl-3-phenyl-6,7-dichloro derivative (DCQ) was 20-fold more potent (1 µM, HCR = 100), whereas the 2-aceto-3-methyl (AMQ) and 2,3-tetramethylene (TMQ) derivatives showed markedly lower HCRs of 8.5 and 6.5, respectively [1][2]. Because the presence and electronic nature of the 3-position substituent is a primary determinant of HCR, the unsubstituted C-3 position of 2-phenylquinoxaline 1,4-dioxide—combined with the 2-phenyl group—predicts an HCR that is structurally intermediate between BPQ and the 2-methyl/3-unsubstituted analogs, providing a rational starting point for systematic HCR optimization.

Hypoxia-selective cytotoxicity HCR Anticancer Bioreductive prodrug

Antimycobacterial SAR Implicates the 2-Phenyl Substituent as a Favorable Motif: 2-Phenylthio-QdNO Derivatives Achieve MIC Values of 0.39–0.78 µg/mL Against M. tuberculosis H37Rv

In a systematic evaluation of 36 quinoxaline 1,4-dioxide derivatives, Carta et al. (2002) demonstrated that 3-methyl-2-phenylthioquinoxaline 1,4-dioxides (series 3d,e,h–j) exhibited MIC values between 0.39 and 0.78 µg/mL against Mycobacterium tuberculosis, approaching the potency of the first-line drug rifampicin (MIC = 0.25 µg/mL) [1]. Within the same study, series 4–6 compounds bearing halogenomethyl or phenylsulfonyl substituents showed 2- to 16-fold higher MIC values (1.56–6.25 µg/mL), establishing that both the nature of the 2-substituent and the 3-substituent are critical potency determinants [1]. In a later study by Frolova et al. (2023), quinoxaline-2-carboxylate 1,4-dioxide derivatives were evaluated against M. tuberculosis AlRa; the most active compound (compound 4) exhibited an MIC of 1.25 µg/mL (3 µM), which was 8-fold lower (i.e., more potent) than the clinical QdNO reference drug dioxidine (MIC = 10 µg/mL, 45 µM) [2]. While 2-phenylquinoxaline 1,4-dioxide itself was not among the compounds tested in either study, the data collectively demonstrate that the 2-aryl/2-phenylthio pharmacophore is a privileged motif within this class and that the unadorned 2-phenyl derivative represents the minimal scaffold from which potency-optimizing substituents at C-3, C-6, and C-7 can be systematically introduced.

Antitubercular Mycobacterium tuberculosis MIC SAR

Absence of C-6 and C-7 Substituents on the 2-Phenyl-QdNO Scaffold Predicted to Reduce Genotoxic Liability Compared to Halogenated QdNO Congeners Such as DCQ

A structure–activity analysis by Diab-Assef et al. (2002) specifically hypothesized that the C-6 and C-7 chlorine atoms of DCQ (2-benzoyl-3-phenyl-6,7-dichloro-QdNO) play a significant role in the compound's pronounced hypoxia-selective cytotoxicity, noting that 'the nonchlorinated analogue BPQ did not demonstrate behavior similar to that of DCQ' [1]. In a separate study on the genotoxicity of QdNO derivatives in Escherichia coli and Salmonella typhimurium, the mutagenic potency was found to correlate with the electron-withdrawing capacity and number of substituents on the quinoxaline ring [2]. The absence of halogen or nitro substituents on the 2-phenylquinoxaline 1,4-dioxide scaffold (C-3, C-6, and C-7 all unsubstituted) is therefore structurally consistent with a lower intrinsic genotoxic burden, making this compound a safer starting scaffold for medicinal chemistry programs that require subsequent functionalization to balance potency with safety.

Genotoxicity DNA damage Mutagenicity Safety screening

Recommended Application Scenarios for 2-Phenylquinoxaline 1,4-Dioxide (CAS 5023-53-0) Based on Quantitative Differentiation Evidence


Scaffold for Systematic Hypoxia-Selective Anticancer SAR Libraries

The unsubstituted C-3, C-6, and C-7 positions of 2-phenylquinoxaline 1,4-dioxide make it the ideal parent scaffold for constructing focused libraries to map how each substituent position independently modulates the hypoxia cytotoxicity ratio (HCR). Researchers can use it to systematically introduce electron-withdrawing groups at C-3 (to probe effects analogous to the benzoyl substituent in BPQ, HCR = 40) or halogens at C-6/C-7 (to recapitulate the enhanced HCR of DCQ, HCR = 100) [1]. The well-characterized NMR and MS spectra enable rapid purity confirmation of each library member [2].

Electrochemical Reference Standard for QdNO Redox Activation Studies

The published polarographic data establishing the reduction potential order COOH > H > C₆H₅ ≈ CH₃, together with the documented irreversibility of the N-O reduction waves, position 2-phenylquinoxaline 1,4-dioxide as a defined electrochemical benchmark [1]. This compound can serve as a calibration standard when measuring the reduction potentials of newly synthesized QdNO derivatives, enabling direct correlation of electrochemical parameters with enzymatic N-oxide reduction rates by aldehyde oxidase (SSAOX1) and other flavoreductases [2].

Minimal Pharmacophore for Antimycobacterial Lead Optimization

Given that 3-methyl-2-phenylthio-QdNO congeners achieve MIC values of 0.39–0.78 µg/mL against M. tuberculosis H37Rv—approaching rifampicin potency (MIC = 0.25 µg/mL)—and that the clinical QdNO dioxidine is 8- to 26-fold less potent than these optimized derivatives, the 2-phenylquinoxaline 1,4-dioxide scaffold provides the minimal 2-aryl pharmacophore required for antimycobacterial activity [1][2]. Procurement of this compound enables medicinal chemists to independently explore C-3 substitution effects (methyl, halogenomethyl, carboxylate) without interference from pre-installed functional groups, a key advantage for intellectual property generation and lead diversification [1].

Low-Background Scaffold for Genotoxic Liability Assessment in Drug Discovery

The absence of halogen substituents at C-6 and C-7—which are independently linked to enhanced hypoxia-selective DNA damage and bacterial mutagenicity—makes 2-phenylquinoxaline 1,4-dioxide a low-background scaffold for safety screening cascades [1][2]. Researchers can use it as a negative-control baseline in Ames fluctuation assays and SOS chromotests when evaluating the incremental genotoxic contribution of each newly introduced substituent, thereby decoupling potency optimization from toxicity liability assessment [2].

Quote Request

Request a Quote for Quinoxaline, 2-phenyl-, 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.